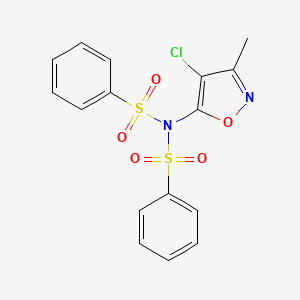

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide

Description

N-(Benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide is a bis-sulfonamide compound featuring a 1,2-oxazole core substituted with chlorine and methyl groups at positions 4 and 3, respectively. The dual benzenesulfonyl groups attached to the nitrogen atom confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves sulfonylation of a pre-functionalized oxazole amine precursor, analogous to methods described for related sulfonamides .

Properties

IUPAC Name |

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5S2/c1-12-15(17)16(24-18-12)19(25(20,21)13-8-4-2-5-9-13)26(22,23)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRONRFOCUFRXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

Sulfonylation: The final step involves the sulfonylation of the oxazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and methyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Heterocyclic Core Variations

- 4-Chloro-N-[(3-Phenyl-1,2-Oxazol-5-Yl)Methyl]Benzenesulfonamide (CAS 532386-24-6): This compound shares the 1,2-oxazole core but substitutes the 3-methyl group in the target compound with a phenyl ring.

N-((5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Methyl)-N-Methylbenzenesulfonamide :

Replacing the oxazole with a 1,2,4-triazole introduces a sulfur atom, which may facilitate hydrogen bonding or redox interactions. The mercapto (-SH) group could enhance binding to metal ions or enzymes, differentiating its reactivity from the chloro-methyl oxazole derivative .

Functional Group Modifications

- Styrylquinolin-7-Yl-Benzenesulfonamide Derivatives: These compounds incorporate a quinoline scaffold linked to benzenesulfonamide. However, the increased molecular weight may reduce bioavailability compared to the oxazole-based target compound .

N-(6,12-Dioxo-6,12-Dihydroindolo[2,1-b]Quinazolin-8-Yl)Benzenesulfonamide :

The indoloquinazoline core provides a planar, fused-ring system that could intercalate into DNA or inhibit topoisomerases. This contrasts with the smaller oxazole ring in the target compound, which may prioritize selectivity for less sterically demanding targets .

Physicochemical Properties

Biological Activity

N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has been studied for its efficacy against various bacterial strains. In a study involving high-throughput screening against Mycobacterium tuberculosis and Staphylococcus aureus, the compound demonstrated promising inhibitory activity (IC values in the low micromolar range) .

Anticancer Activity

Another critical area of investigation is the anticancer potential of this compound. A case study explored its effects on cancer cell lines, revealing that it induces apoptosis in human cancer cells through the activation of specific apoptotic pathways. The compound was shown to inhibit cell proliferation significantly in vitro, with IC values ranging from 10 to 20 µM depending on the cell line tested.

Cardiovascular Effects

The cardiovascular effects of related benzenesulfonamides have been documented, suggesting that these compounds may influence perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives demonstrated a decrease in perfusion pressure over time, indicating potential therapeutic applications for hypertension .

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| Benzenesulfonamide | 0.001 | -10 |

| Compound 2 | 0.001 | -15 |

| Compound 3 | 0.001 | -20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as pantothenate synthetase.

- Receptor Modulation : It could modulate receptor activity related to insulin signaling and cardiovascular regulation.

- Induction of Apoptosis : By activating apoptotic pathways, it may promote cell death in cancerous cells.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that it effectively inhibited bacterial growth with minimal cytotoxicity to human cells .

Cardiovascular Research

Another significant study focused on the cardiovascular implications of benzenesulfonamide derivatives. The researchers found that specific compounds decreased coronary resistance and perfusion pressure significantly compared to controls over time . This suggests potential applications in managing hypertension.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(benzenesulfonyl)-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via sulfonylation reactions. A typical approach involves reacting benzenesulfonyl chloride with a pre-synthesized oxazole derivative under basic conditions (e.g., aqueous NaOH or pyridine). For example, benzenesulfonyl chloride reacts with 4-chloro-3-methyl-1,2-oxazol-5-amine in a stepwise manner, followed by purification via recrystallization (ethanol or dioxane) . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios to minimize byproducts like disulfonylated derivatives.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR are used to verify sulfonamide linkage and substituent positions (e.g., methyl and chloro groups on the oxazole ring) .

- X-ray Crystallography : Software suites like SHELXL refine crystal structures to confirm bond lengths and angles, while ORTEP-3 generates graphical representations of the molecular geometry .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual reactants .

Q. How is the compound’s preliminary biological activity assessed in academic settings?

- Methodology :

- In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against standard cell lines. For example, derivatives with similar sulfonamide-oxazole scaffolds show inhibitory effects on Herpes simplex virus (HSV-1) .

- Enzyme inhibition studies : Measure binding affinity to targets like kinases using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational docking results for this compound’s conformation be resolved?

- Methodology :

- Multi-software validation : Compare refinement results from SHELXL with molecular dynamics simulations (e.g., AMBER or GROMACS) to identify discrepancies in torsional angles or hydrogen bonding .

- Electron density maps : Analyze residual density in X-ray data to assess positional uncertainty of substituents like the chloro-methyl oxazole group .

- Hybrid approaches : Integrate NMR-derived distance restraints into computational models to refine predicted conformations .

Q. What experimental strategies elucidate the compound’s mechanism of action in modulating enzymatic pathways?

- Methodology :

- X-ray co-crystallization : Determine binding modes with enzymes (e.g., dihydrofolate reductase) by soaking crystals in compound solutions and resolving structures at ≤2.0 Å resolution .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of enzyme-ligand interactions to assess specificity .

- Metabolic profiling : Use LC-MS to track downstream metabolites in cell cultures, identifying pathways affected by sulfonamide-oxazole derivatives .

Q. How can structure-activity relationships (SAR) be optimized to enhance target selectivity?

- Methodology :

- Substituent variation : Synthesize analogs with modified oxazole substituents (e.g., replacing chloro with trifluoromethyl) and compare IC values against biological targets .

- 3D-QSAR modeling : Build comparative molecular field analysis (CoMFA) models using activity data from analogs to predict optimal steric/electronic properties .

- Pharmacophore mapping : Identify critical interaction sites (e.g., sulfonamide oxygens for hydrogen bonding) via docking studies with AutoDock Vina .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported melting points for derivatives (e.g., 192–198°C vs. 112–116°C in similar compounds ).

- Resolution :

Key Research Tools

| Tool/Technique | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| ORTEP-3 | Molecular visualization | |

| ITC | Binding affinity quantification | |

| 3D-QSAR | SAR optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.